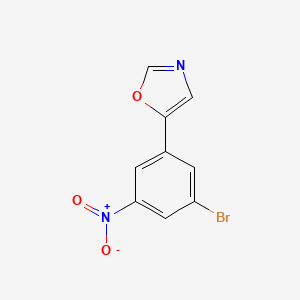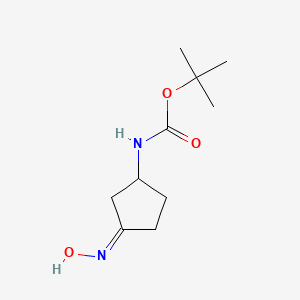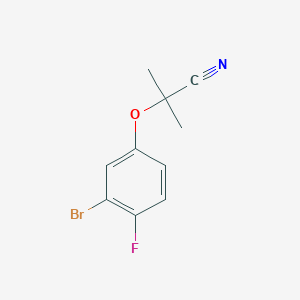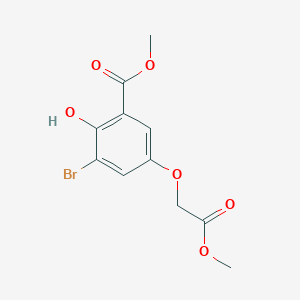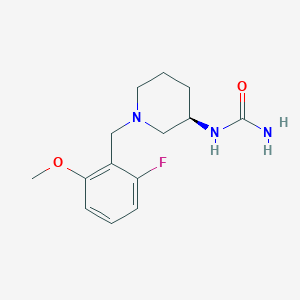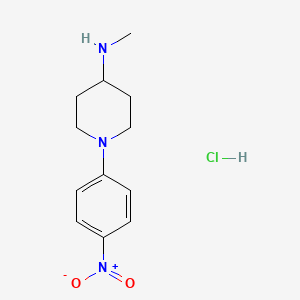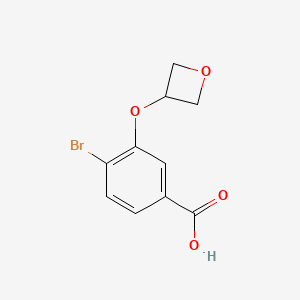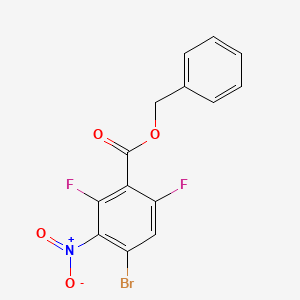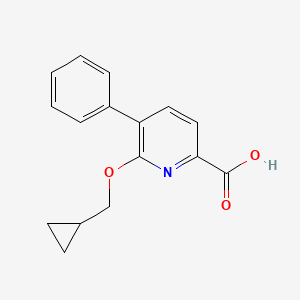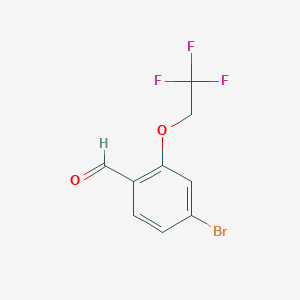
5-Bromo-N,N-bis(4-methoxybenzyl)pyridin-3-amine
Overview
Description
5-Bromo-N,N-bis(4-methoxybenzyl)pyridin-3-amine, also known as this compound hydrochloride, is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of the pyridine family, and it has been used in a variety of laboratory experiments, including those involving enzymatic assays and protein-protein interactions. This compound has been found to be particularly useful in studies involving the regulation of gene expression, as well as those involving cancer cell growth and apoptosis. In addition, its unique structure provides a platform for further research into new and improved synthesis methods and applications.
Scientific Research Applications
Organic Synthesis and Catalysis
Amination Reactions : The catalytic amination of polyhalopyridines, including compounds similar to 5-Bromo-N,N-bis(4-methoxybenzyl)pyridin-3-amine, has been studied, showing that palladium-xantphos complexes can catalyze the amination with high selectivity and yield, indicating potential applications in the synthesis of complex aminopyridines for pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
Synthesis of Heterocycles : Research into the synthesis of macrocyclic derivatives involving reactions with compounds like this compound has shown the ability to form complex heterocyclic structures, which can have implications in the development of new materials or biologically active molecules (Nikolaev et al., 2008).
Material Science
- Photophysical Properties : The study of zinc(II) phthalocyanines substituted with derivatives of this compound has revealed their significant photophysical and photochemical properties, making them suitable for applications in photodynamic therapy and as photocatalysts for environmental remediation (Öncül, Öztürk, & Pişkin, 2021).
Environmental Chemistry
- Catalytic Oxidation : Vanadium complexes, including those derived from compounds structurally related to this compound, have been employed in catalytic oxidative reactions, demonstrating their potential utility in organic synthesis and possibly in the degradation of environmental pollutants (Zhang et al., 2012).
Chemical Biology
- Antiprotozoal Activity : Novel bis-benzamidino derivatives, including those related to this compound, have shown significant antiprotozoal activity, suggesting their potential as leads for the development of new therapeutic agents against protozoal infections (Ismail et al., 2008).
properties
IUPAC Name |
5-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-20-7-3-16(4-8-20)14-24(19-11-18(22)12-23-13-19)15-17-5-9-21(26-2)10-6-17/h3-13H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPANCKMLJMPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=CC(=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



